1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene
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Overview
Description
1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene is an organic compound with the molecular formula C12H8BrClO2S and a molecular weight of 331.61 g/mol . It is a white to off-white powder that is used in various chemical reactions and applications. This compound is known for its unique structure, which includes a bromine atom, a chlorophenyl group, and a sulfonyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene typically involves the following steps:
Chemical Reactions Analysis
1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as toluene.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene involves its ability to participate in various chemical reactions due to its functional groups. The bromine atom and sulfonyl group are particularly reactive, allowing the compound to undergo substitution and coupling reactions. These reactions can lead to the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene can be compared with similar compounds such as:
1-Bromo-4-chlorobenzene: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Bromobenzenesulfonyl chloride: This compound has a similar structure but lacks the chlorophenyl group, affecting its reactivity and applications.
4-Bromophenyl methyl sulfone: This compound has a methylsulfonyl group instead of a chlorophenylsulfonyl group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMPHUWLSLSAHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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